molecular formula C12H10O2 B1666991 4-Phenoxyphenol CAS No. 831-82-3

4-Phenoxyphenol

Cat. No. B1666991
CAS RN: 831-82-3
M. Wt: 186.21 g/mol
InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
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Description

4-Phenoxyphenol is a porous organic material with dumbbell channels that appear throughout its structure . It is also known as Hydroquinone monophenyl ether .


Synthesis Analysis

4-Phenoxyphenols are prepared by adding the corresponding anilines in liquid or molten state together with aqueous sodium nitrite solution in equimolar amounts to excess HCl . Another synthesis method involves refluxing potassium hydroxide, phenol, and toluene for dehydration to form salt, then removing toluene .


Molecular Structure Analysis

The molecular formula of 4-Phenoxyphenol is C12H10O2 . Its average mass is 186.207 Da and its monoisotopic mass is 186.068085 Da .


Chemical Reactions Analysis

4-Phenoxyphenol undergoes polymerization and oxidation in supercritical water . Guan et al. observed dimers such as dibenzofuran, 2-phenoxyphenol, 4-phenoxyphenol, and 2,20-phenoxyphenol in the liquid phase product of partial oxidation of phenol .


Physical And Chemical Properties Analysis

4-Phenoxyphenol appears as a beige crystalline powder . Its melting point ranges from 80 - 84 °C .

Scientific Research Applications

Porous Molecular Material

4-Phenoxyphenol has been identified as a simple organic molecule that crystallizes into a porous material. These materials exhibit channels throughout their structure, formed by a hydrogen-bonded ring, and can incorporate solvent molecules during crystal growth. The flexibility of this structure allows it to maintain integrity even with empty pores, demonstrating potential in materials science for hosting small molecules or ions (Thomas et al., 2012).

Environmental Contaminant Degradation

Research on Rhodococcus sp. strain PN1 has revealed its ability to degrade 4-Nitrophenol, a toxic byproduct of organophosphorus pesticides, via a gene cluster involved in 4-NP oxidation. This discovery is significant in environmental biotechnology, highlighting a microbial pathway for detoxifying pollutants in soil (Takeo et al., 2008).

Polyphenol-Containing Nanoparticles

Studies have focused on polyphenol-containing nanoparticles, which include compounds like 4-Phenoxyphenol. These nanoparticles have shown promise in bioimaging, therapeutic delivery, and other biomedical applications due to their antioxidation properties and universal adherent affinity. The synthesis and properties of these nanoparticles, as well as their versatility in biomedical applications, are of significant interest in nanomedicine and pharmaceutical research (Guo et al., 2021).

Carbon Dioxide Entrapment

4-Phenoxyphenol has been found to crystallize forming cavities capable of entrapping small molecules like carbon dioxide. This property is significant in the context of gas storage and separation technologies, where capturing and isolating gases like CO2 is crucial for environmental and industrial applications (Jacobs et al., 2014).

Safety And Hazards

4-Phenoxyphenol is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray, and to avoid contact with skin and eyes .

Future Directions

Research on 4-Phenoxyphenol has shown that a derivative of it exerts an inhibitory activity against two hepatocellular carcinoma cell lines . More research is needed to elucidate its role in atmospheric processes regarding humic-like substances, detailed chemical characterization of the reaction products, and efforts to account for influences of such pathway into air quality models .

properties

IUPAC Name

4-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDGXGICLIJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28515-80-2
Record name Phenol, 4-phenoxy-, homopolymer
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DSSTOX Substance ID

DTXSID2022127
Record name 4-Phenoxyphenol
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Molecular Weight

186.21 g/mol
Source PubChem
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Product Name

4-Phenoxyphenol

CAS RN

831-82-3
Record name 4-Phenoxyphenol
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Record name p-Phenoxyphenol
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Record name 4-PHENOXYPHENOL
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Record name Phenol, 4-phenoxy-
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Record name 4-Phenoxyphenol
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Record name 4-phenoxyphenol
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Record name P-PHENOXYPHENOL
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Synthesis routes and methods

Procedure details

The procedure of Example 21 was repeated, except diphenyl ether was used in place of 4-methyl anisole and perisobutyric acid (used as 20% acetone solution) was used in place of peracetic acid. Consequently, the conversion of perisobutyric acid was 98.5%, the conversion of diphenyl ether was 8.28% and there were produced 4.15g of 2-hydroxydiphenyl ether and 2.04g of 4-hydroxydiphenyl ether.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,100
Citations
S Parsai, R Keck, E Skrzypczak‑Jankun… - Oncology …, 2014 - spandidos-publications.com
Curcumin, a non‑nutritive yellow pigment derived from the rhizome of Curcuma longa (turmeric), is considered to be an established nutraceutical with anticancer activity. Turmeric …
Number of citations: 29 www.spandidos-publications.com
LH Thomas, E Cheung, AOF Jones… - Crystal growth & …, 2012 - ACS Publications
… (19) We report here a new example of an extrinsically porous organic material, 4-phenoxyphenol, adding to the small number previously discovered and characterized. …
Number of citations: 13 pubs.acs.org
L Lyu, G Yu, L Zhang, C Hu, Y Sun - Environmental science & …, 2018 - ACS Publications
Metal-containing Fenton catalysts have been widely investigated. Here, we report for the first time a highly effective stable metal-free Fenton-like catalyst with dual reaction centers …
Number of citations: 174 pubs.acs.org
H Higashimura, K Fujisawa, Y Moro-oka… - Journal of the …, 1998 - ACS Publications
… 2 In this paper, we report highly regioselective oxidative coupling of 4-phenoxyphenol (PPL) catalyzed by tyrosinase model complexes. This is the first example to synthesize PPO …
Number of citations: 125 pubs.acs.org
HW Park, UG Hong, YJ Lee, IK Song - Applied Catalysis A: General, 2011 - Elsevier
… for use in the decomposition of 4-phenoxyphenol to aromatics. 4-Phenoxyphenol was used as a … phenol were mainly produced by the decomposition of 4-phenoxyphenol. Conversion of …
Number of citations: 22 www.sciencedirect.com
WT Chang, W Liu, YH Chiu, BH Chen, SC Chuang… - Molecules, 2017 - mdpi.com
… In this study, we showed that a 4-phenoxyphenol derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), exerts an inhibitory activity against two HCC cell lines, Huh7 and Ha22T…
Number of citations: 18 www.mdpi.com
C Tan, Q Zhang, X Zheng, H Liu, P Chen… - Chemical Engineering …, 2021 - Elsevier
… Herein, 4-phenoxyphenol-modified gC 3 N 4 (PCN) was initially prepared via the copolymerization of dicyandiamide and 4-phenoxyphenol, which demonstrated excellent …
Number of citations: 30 www.sciencedirect.com
S Net, L Nieto-Gligorovski, S Gligorovski… - Atmospheric …, 2010 - acp.copernicus.org
… the degradation of 4-phenoxyphenol adsorbed on … 4-phenoxyphenol is k1=9.95×10−6 s−1. At a very high ozone mixing ratio of 6ppm the first order rate constants for 4-phenoxyphenol …
Number of citations: 39 acp.copernicus.org
E De Laurentiis, J Socorro, D Vione, E Quivet… - Atmospheric …, 2013 - Elsevier
… Irradiation experiments in aqueous solution indicate that 4-carboxybenzophenone (CBP) is able to photosensitise the degradation of 4-phenoxyphenol (4 PP). The process takes place …
Number of citations: 28 www.sciencedirect.com
H Higashimura, K Fujisawa… - Journal of Polymer …, 2000 - Wiley Online Library
Various effects on the coupling selectivity of the oxidative polymerization of 4‐phenoxyphenol catalyzed by (1,4,7‐triisopropyl‐1,4,7‐triazacyclononane)copper(II) halogeno complex [Cu…
Number of citations: 32 onlinelibrary.wiley.com

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